molecular formula C12H18BrN3 B1411586 1-(4-Bromopyridin-2-yl)-N,N-dimethylpiperidin-4-amine CAS No. 1605331-45-0

1-(4-Bromopyridin-2-yl)-N,N-dimethylpiperidin-4-amine

Cat. No.: B1411586
CAS No.: 1605331-45-0
M. Wt: 284.2 g/mol
InChI Key: MECMTQHPZCSOEA-UHFFFAOYSA-N
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Description

1-(4-Bromopyridin-2-yl)-N,N-dimethylpiperidin-4-amine is a chemical compound that features a bromopyridine moiety attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromopyridin-2-yl)-N,N-dimethylpiperidin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromopyridine and N,N-dimethylpiperidine.

    Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 80-120°C.

    Catalysts and Reagents: Commonly used catalysts include palladium-based catalysts for coupling reactions. Reagents such as sodium hydride or potassium carbonate are used to deprotonate the piperidine ring, facilitating the nucleophilic attack on the bromopyridine.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromopyridin-2-yl)-N,N-dimethylpiperidin-4-amine undergoes several types of chemical reactions:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized to form N-oxides or reduced to remove the bromine atom.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea are used for substitution reactions, typically in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

    Substitution: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation: N-oxides of the original compound.

    Reduction: Dehalogenated derivatives of the compound.

Scientific Research Applications

1-(4-Bromopyridin-2-yl)-N,N-dimethylpiperidin-4-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-(4-Bromopyridin-2-yl)-N,N-dimethylpiperidin-4-amine exerts its effects involves its interaction with specific molecular targets. The bromopyridine moiety allows for binding to various enzymes or receptors, potentially modulating their activity. The piperidine ring provides structural stability and enhances the compound’s ability to cross biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromopyridin-2-yl)pyrrolidin-2-one
  • 1-(4-Bromopyridin-2-yl)ethanone

Uniqueness

1-(4-Bromopyridin-2-yl)-N,N-dimethylpiperidin-4-amine is unique due to its combination of a bromopyridine moiety with a dimethylpiperidine ring. This structure provides a balance of reactivity and stability, making it suitable for a wide range of applications. The presence of the dimethyl groups enhances its lipophilicity, potentially improving its bioavailability in medicinal applications.

Properties

IUPAC Name

1-(4-bromopyridin-2-yl)-N,N-dimethylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN3/c1-15(2)11-4-7-16(8-5-11)12-9-10(13)3-6-14-12/h3,6,9,11H,4-5,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECMTQHPZCSOEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C2=NC=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a pressure vessel were dissolved 4-bromo-2-fluoropyridine (1 g, 5.68 mmol) and N,N-dimethylpiperidin-4-amine (1.1 g, 8.58 mmol) in DMSO (7 ml). Potassium carbonate (2.4 g, 17.36 mmol) was added and the reaction was heated at 100° C. overnight. The reaction mixture was poured into water and extracted twice with diethylether. The organics were combined, washed with brine, dried over magnesium sulphate, filtered and concentrated under reduced pressure to give 1.55 g (91% yield) of the title compound as a oil. Purity 95%.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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